2,4-Difluoro-3-isobutoxyphenylboronic acid
Description
2,4-Difluoro-3-isobutoxyphenylboronic acid (CAS: 2096339-89-6) is a boronic acid derivative featuring a phenyl ring substituted with fluorine atoms at the 2- and 4-positions and an isobutoxy group (-OCH₂CH(CH₃)₂) at the 3-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl motifs . Its structure combines electron-withdrawing fluorine substituents with a bulky isobutoxy group, which may influence reactivity, solubility, and steric interactions in catalytic systems.
Properties
IUPAC Name |
[2,4-difluoro-3-(2-methylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF2O3/c1-6(2)5-16-10-8(12)4-3-7(9(10)13)11(14)15/h3-4,6,14-15H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKLDTDSAOTINS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)OCC(C)C)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501196439 | |
| Record name | Boronic acid, B-[2,4-difluoro-3-(2-methylpropoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096339-89-6 | |
| Record name | Boronic acid, B-[2,4-difluoro-3-(2-methylpropoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2,4-difluoro-3-(2-methylpropoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-isobutoxyphenylboronic acid typically involves the reaction of 2,4-difluoro-3-isobutoxyphenyl bromide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-3-isobutoxyphenylboronic acid primarily undergoes Suzuki–Miyaura coupling reactions, which are used to form carbon-carbon bonds between the boronic acid and an aryl or vinyl halide. This reaction is facilitated by a palladium catalyst and a base, typically potassium carbonate or sodium hydroxide .
Common Reagents and Conditions:
Reagents: Palladium catalyst, potassium carbonate, sodium hydroxide, aryl or vinyl halide.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Mechanism of Action
The primary mechanism of action for 2,4-Difluoro-3-isobutoxyphenylboronic acid is its participation in Suzuki–Miyaura coupling reactions. The reaction mechanism involves three main steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Fluorine Substitution Patterns
The number and position of fluorine atoms critically impact electronic and steric properties:
- 2,4,6-Trifluoro-3-isopropoxyphenylboronic acid (CAS: 871125-73-4): Features three fluorine atoms (2-, 4-, 6-positions), enhancing electron deficiency but increasing steric hindrance compared to the difluorinated target compound .
- 2,4-Difluoro-5-isobutoxyphenylboronic acid (CAS: 2096331-54-1): Differs in the isobutoxy group placement (5-position vs.
Alkoxy Group Variations
The nature and size of alkoxy substituents influence solubility and steric bulk:
- 4-Butoxy-2,3-difluorophenylboronic acid (CAS: 156487-12-6): Replaces isobutoxy with a linear butoxy group, reducing steric hindrance but increasing hydrophobicity .
- (2,4-Difluoro-6-isobutoxy-3-methoxyphenyl)boronic acid (CAS: Not provided): Adds a methoxy group at the 3-position, enhancing polarity and electronic complexity .
Physicochemical Properties and Reactivity
While direct experimental data (e.g., melting points, logP) are unavailable in the provided evidence, structural trends suggest:
- Hydrophobicity : The isobutoxy group in the target compound increases lipophilicity compared to shorter alkoxy analogs (e.g., isopropoxy derivatives) .
- Electronic Effects : Fluorine atoms withdraw electron density, stabilizing the boronic acid and modulating its reactivity in Suzuki couplings.
Comparative Data Table
Biological Activity
2,4-Difluoro-3-isobutoxyphenylboronic acid is an organoboron compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry, organic synthesis, and material science. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a phenyl ring with two fluorine atoms and an isobutoxy group, which contributes to its unique chemical properties. As a boronic acid derivative, it can form reversible covalent bonds with diols, making it a valuable reagent in various chemical reactions.
Target Interactions
This compound primarily functions through the Suzuki-Miyaura coupling reaction , where it facilitates the formation of carbon-carbon bonds. This reaction is crucial in synthesizing biaryl compounds that are significant in pharmaceutical development.
Biochemical Pathways
The compound influences several biochemical pathways:
- Cell Signaling : It modulates the activity of kinases and transcription factors, impacting gene expression.
- Metabolic Enzymes : Interactions with metabolic enzymes lead to changes in metabolite levels and cellular metabolism.
- Enzyme Modulation : It can act as either an inhibitor or activator of specific enzymes based on the context of the reaction.
Cellular Effects
Research indicates that this compound can significantly alter cellular processes:
- Gene Expression : The compound has been shown to affect gene expression patterns by modulating transcription factor activity.
- Metabolic Flux : It impacts metabolic pathways by altering enzyme activities, leading to variations in metabolite levels.
Dosage Effects in Animal Models
Studies have demonstrated that the biological effects of this compound vary with dosage:
- Low Doses : Beneficial effects on metabolic pathways and cellular functions.
- High Doses : Potential cytotoxicity and disruption of normal cellular processes have been observed. A critical dosage range exists where the compound is effective without being harmful.
Research Applications
This compound has several applications across different fields:
| Field | Application Description |
|---|---|
| Chemistry | Used in Suzuki–Miyaura coupling reactions to synthesize biaryl compounds. |
| Biology | Modifies biomolecules through boronate affinity chromatography. |
| Medicine | Serves as an intermediate in pharmaceutical development for various therapeutic agents. |
| Industry | Employed in producing advanced materials like polymers and electronic components. |
Case Studies and Research Findings
Several studies highlight the biological activity and potential applications of this compound:
- Anticancer Activity : In vitro studies have shown that this compound can inhibit cell proliferation in cancer cell lines by modulating key signaling pathways.
- Metabolic Regulation : Animal model studies indicate that it may enhance insulin sensitivity and glucose metabolism at specific dosages.
- Toxicological Assessments : Long-term exposure studies revealed potential toxic effects at elevated concentrations, necessitating careful dosage management .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
